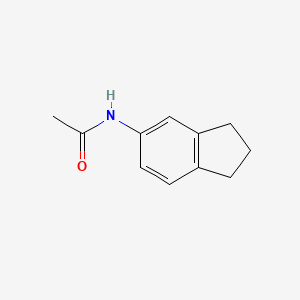

N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Descripción general

Descripción

N-(2,3-Dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes an indane moiety linked to an acetamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide typically involves the acylation of 2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-(2,3-Dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The indane ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

N-(2,3-Dihydro-1H-inden-5-yl)acetamide serves as an essential intermediate in the synthesis of more complex organic molecules. Researchers utilize this compound to develop various derivatives that can exhibit unique chemical properties and biological activities. The acetamide group enhances its reactivity, making it suitable for multiple synthetic pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions: Utilizing amines and carbonyl compounds.

- Reduction Reactions: Transforming ketones or aldehydes into amines or alcohols.

These methods allow for the modification of the compound to enhance its efficacy in specific applications.

Biological Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, synthesized compounds were tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), showing promising results in inhibiting growth.

Anticancer Properties

Research indicates that certain derivatives of this compound act as tubulin polymerization inhibitors. A notable derivative exhibited antiproliferative activity against cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. The mechanism involves binding to the colchicine site on tubulin, inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Anti-inflammatory and Antioxidant Effects

this compound has also been investigated for its anti-inflammatory and antioxidant activities. These properties suggest its potential as a therapeutic agent in treating inflammatory diseases.

Agricultural Applications

Herbicidal Activity

Compounds similar to this compound have shown herbicidal properties, making them candidates for developing new herbicides that target specific weeds without affecting crops.

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 12d | Antiproliferative | K562 (Leukemia) | 0.028 | |

| Compound X | Antimicrobial | Staphylococcus aureus | 15 | |

| Compound Y | Antifungal | Candida albicans | 20 |

Table 2: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Condensation Reaction | Reaction between an amine and a carbonyl compound |

| Reduction Reaction | Transformation of ketones or aldehydes into amines |

Case Studies

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of a novel derivative of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations. The findings suggest potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives were synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed that certain derivatives had enhanced activity compared to standard antibiotics, indicating their potential role in treating resistant infections.

Mecanismo De Acción

The mechanism by which N-(2,3-Dihydro-1H-inden-5-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may act as a stabilizer of the CLOCK:BMAL1 interaction, which is crucial in regulating circadian rhythms . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

- 5-Acetamidoindan

- N-(5-Indanyl)acetamide

- N-2,3-Dihydro-1H-inden-5-ylacetamide

Comparison: N-(2,3-Dihydro-1H-inden-5-yl)acetamide is unique due to its specific substitution pattern on the indane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and potential therapeutic applications .

Actividad Biológica

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indene structure, which consists of a fused bicyclic system. The molecular formula is CHNO, with a molecular weight of approximately 189.21 g/mol. The presence of the acetamide group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Circadian Rhythm Regulation : Research indicates that this compound may stabilize the CLOCK:BMAL1 interaction, which is crucial for regulating circadian rhythms.

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Pain relief in animal models | |

| Circadian rhythm modulation | Stabilization of CLOCK:BMAL1 interaction |

Case Studies

- Animal Model Studies : In a study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in learning and memory functions. The compound exhibited neuroprotective effects against oxidative stress .

- Cell Culture Studies : In vitro assays demonstrated that this compound effectively reduced nitric oxide (NO) production in macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Indanyl)acetamide | Indanyl substitution | Moderate anti-inflammatory effects |

| 5-Acetamidoindan | Acetamido group | Limited analgesic properties |

| This compound | Unique indene structure | Stronger anti-inflammatory and analgesic effects |

Future Research Directions

Ongoing research aims to further elucidate the mechanisms behind the biological activities of this compound. Key areas for future studies include:

- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.

- Clinical Trials : Exploring its efficacy and safety in human subjects for potential therapeutic applications.

Propiedades

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYOJAPRKMBKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347864 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59856-06-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.